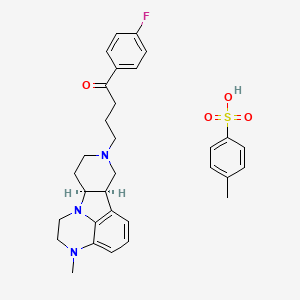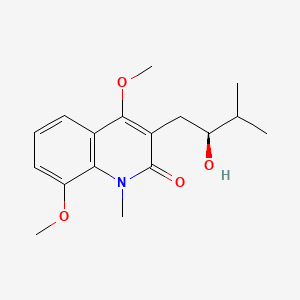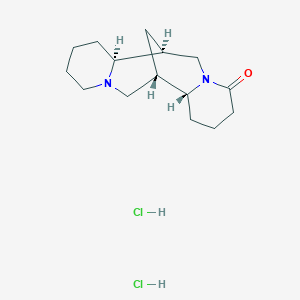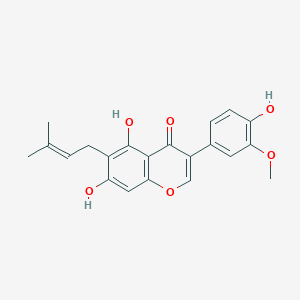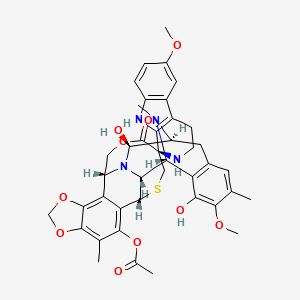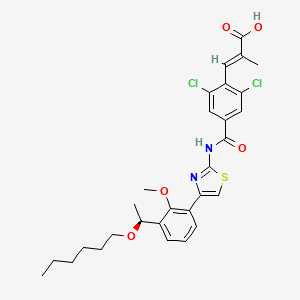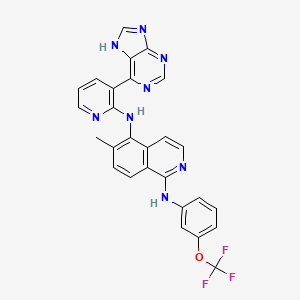
Lys01
概要
説明
LYS01は、がん治療における可能性から注目を集めているオートファジー阻害剤です。オートファジーは、細胞内小器官やタンパク質をオートファジー小胞(AV)に封じ込め、その後リソソーム融合によって分解する細胞プロセスです。 腫瘍細胞は、オートファジーを利用して代謝的および治療的ストレスを生き延びるため、多くの抗がん剤に対する重要な抵抗機構となっています .
科学的研究の応用
LYS01の用途は、さまざまな科学分野にわたっています。
がん研究: this compoundは、マウスにおいて毒性なしに有意な単剤抗腫瘍活性を示します。それはがん治療における治療薬としての可能性があります。
薬物耐性: this compoundによるオートファジー阻害は、がん細胞における薬物耐性機構を克服する可能性があります。
代謝性疾患: さらなる研究は、がん以外の代謝性疾患におけるその役割を探求しています。
作用機序
LYS01は、リソソーム機能を破壊することによりオートファジーを標的とします。それは細胞成分の封じ込めと分解を阻害し、細胞死につながります。関与する分子標的と経路はまだ調査中です。
6. 類似の化合物との比較
This compoundは、HCQと比較してその強さが向上しているため際立っています。 類似の化合物には、CQ誘導体やその他のオートファジー阻害剤が含まれますが、this compoundのユニークな構造的特徴がその有効性に貢献しています .
生化学分析
Biochemical Properties
Lys01 interacts with various enzymes and proteins in the cell, primarily through its role as an autophagy inhibitor . It inhibits cell viability of various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, 6.0 μM . The nature of these interactions primarily involves the inhibition of the autophagy process, which is a cellular degradation pathway that is essential for cell survival under stress conditions .
Cellular Effects
This compound has a profound impact on cellular processes. It inhibits autophagy, a process that is often upregulated in cancer cells as a survival mechanism . By inhibiting autophagy, this compound can impair tumor growth
Molecular Mechanism
The molecular mechanism of this compound involves its accumulation within the lysosome, where it exerts its effects . Compared with Hydroxychloroquine (HCQ), this compound more potently accumulates within and deacidifies the lysosome, resulting in impaired autophagy and tumor growth . This suggests that this compound may bind to biomolecules within the lysosome, inhibiting enzyme activity and leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is a potent autophagy inhibitor and has significant antitumor activity . It is also known that this compound is more potent than HCQ in terms of autophagy inhibition .
Dosage Effects in Animal Models
It is known that this compound has significant antitumor activity and is a potent autophagy inhibitor .
Metabolic Pathways
Given its role as an autophagy inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in this process .
Transport and Distribution
This compound is thought to accumulate within the lysosome, where it exerts its effects This suggests that this compound may be transported into the lysosome via specific transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is thought to be within the lysosome This localization is likely crucial for this compound’s activity as an autophagy inhibitor
準備方法
合成経路: LYS01は、ビスアミノキノリン化合物です。その合成には、クロロキン(CQ)誘導体と比較してオートファジー阻害を強化する特定の構造モチーフが含まれています。これらのモチーフには、2つのアミノキノリン環、トリアミンリンカー、およびC-7位置の塩素原子の存在が含まれます。 リード化合物であるthis compoundは、別のオートファジー阻害剤であるヒドロキシクロロキン(HCQ)よりも約10倍強力です .
工業的生産: this compoundの具体的な工業的生産方法は広く文書化されていませんが、研究は治療的使用のための合成と製剤の最適化に焦点を当てています。
化学反応の分析
LYS01は、主にリソソーム機能を阻害することによってオートファジーを阻害します。それはリソソーム内に蓄積し、それらを脱酸性化するため、オートファジーと腫瘍の成長が阻害されます。 この化合物は、その構造的特徴に関連する反応を起こしますが、特定の試薬や条件に関する詳細情報は限られています .
類似化合物との比較
LYS01 stands out due to its enhanced potency compared to HCQ. Similar compounds include CQ derivatives and other autophagy inhibitors, but this compound’s unique structural features contribute to its effectiveness .
特性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lys01 interact with its target and what are the downstream effects?
A1: this compound functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that this compound is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and how specific structural features contribute to its potency as an autophagy inhibitor?
A2: The research emphasizes the importance of several structural motifs in this compound for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for this compound's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in this compound's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.
Q3: What evidence suggests that this compound specifically targets autophagy in vivo?
A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of this compound) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting this compound's targeted activity on the autophagy pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)

